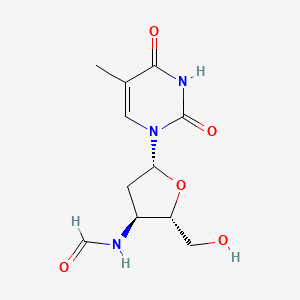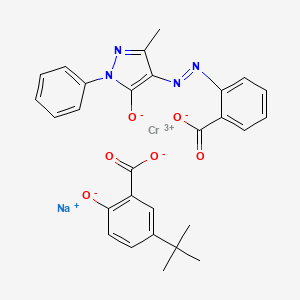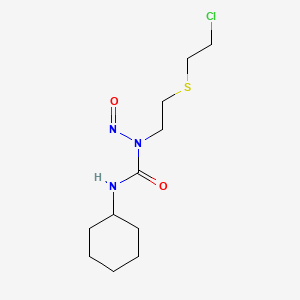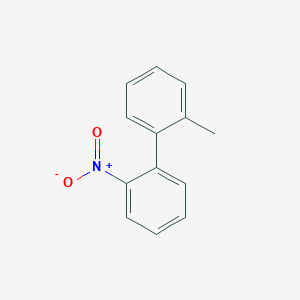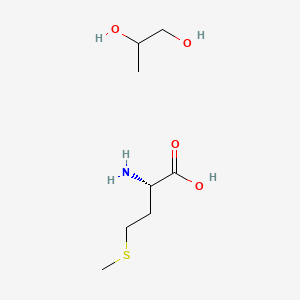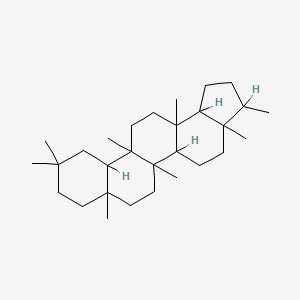
Norfriedelane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Norfriedelane is a type of triterpene, specifically a nortriterpene, which is a derivative of the friedelane-type triterpenes. These compounds are known for their complex molecular structures and significant biological activities. This compound and its derivatives have been isolated from various plant species, including Salacia chinensis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Norfriedelane-type triterpenes can be synthesized through various chemical reactions involving friedelane triterpenoids. One common method involves the oxidative transformation of friedelin to yield this compound derivatives. For example, the one-pot BF₃·OEt₂-mediated oxidative transformation of friedelin can produce friedel-3-enol acetate as a major product .
Industrial Production Methods: Industrial production of this compound-type triterpenes typically involves extraction from natural sources, such as the stems of Salacia chinensis. The extraction process includes solvent extraction followed by chromatographic purification to isolate the desired compounds .
Chemical Reactions Analysis
Types of Reactions: Norfriedelane undergoes various chemical reactions, including:
Oxidation: Conversion of friedelin to this compound derivatives through oxidative processes.
Reduction: Reduction reactions can modify the functional groups on the this compound skeleton.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure.
Common Reagents and Conditions:
Oxidation: BF₃·OEt₂ is commonly used for oxidative transformations.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, such as friedel-3-enol acetate .
Scientific Research Applications
Norfriedelane and its derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their radical scavenging activities and potential antioxidant properties.
Medicine: Investigated for their potential antimicrobial, anticancer, and anti-HIV activities.
Industry: Utilized in the development of new pharmaceuticals and natural product-based therapies.
Mechanism of Action
The mechanism of action of norfriedelane involves its interaction with various molecular targets and pathways. For example, this compound derivatives have been shown to exhibit radical scavenging activity, which involves neutralizing free radicals and preventing oxidative damage . The specific molecular targets and pathways can vary depending on the derivative and its functional groups.
Comparison with Similar Compounds
Friedelin: A closely related triterpene with similar biological activities.
Salaquinone B: A norfriedelane-type triterpene isolated from Salacia chinensis.
Salasones D and E: Friedelane-type triterpenes with similar structural features.
Uniqueness: this compound is unique due to its specific structural modifications and the resulting biological activities. Its derivatives often exhibit enhanced radical scavenging and antioxidant properties compared to other triterpenes .
Properties
CAS No. |
7506-14-1 |
|---|---|
Molecular Formula |
C29H50 |
Molecular Weight |
398.7 g/mol |
IUPAC Name |
3,3a,5b,7a,10,10,11b,13a-octamethyl-2,3,4,5,5a,6,7,8,9,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene |
InChI |
InChI=1S/C29H50/c1-20-9-10-21-26(20,5)12-11-22-27(21,6)16-18-29(8)23-19-24(2,3)13-14-25(23,4)15-17-28(22,29)7/h20-23H,9-19H2,1-8H3 |
InChI Key |
RKDQOCJIOSRKCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



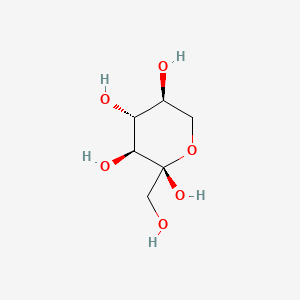
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801871.png)
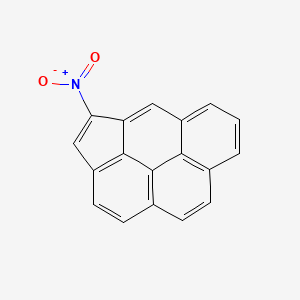
![6-Hydroxy[1,3]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B12801878.png)
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801885.png)

